1,4-Dibromo-2,5-difluorobenzene is an aromatic compound with the molecular formula and a molecular weight of approximately 271.89 g/mol. It is characterized by the presence of two bromine atoms and two fluorine atoms attached to a benzene ring at the 1,4- and 2,5-positions, respectively. This compound is typically a pale yellow liquid or solid that is soluble in organic solvents like methanol but insoluble in water . It is often used as a precursor in organic synthesis and materials science.
The synthesis of 1,4-dibromo-2,5-difluorobenzene can be achieved through several methods:
1,4-Dibromo-2,5-difluorobenzene has several applications in various fields:
Several compounds share structural similarities with 1,4-dibromo-2,5-difluorobenzene. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromo-4-fluoro-2-nitrobenzene | C6H4BrFNO2 | Contains a nitro group; used in dye synthesis |
| 1-Chloro-4-fluoro-2-bromobenzene | C6H3BrClF | Contains chlorine; different reactivity profile |
| 1-Iodo-4-fluoro-2-bromobenzene | C6H3BrIF | Iodine substitution alters reactivity |
| 1,3-Dibromo-4-fluorobenzene | C6H3Br2F | Different substitution pattern; varying properties |
These compounds illustrate the diversity within halogenated aromatic systems while highlighting the unique positioning and combination of halogens in 1,4-dibromo-2,5-difluorobenzene that influences its reactivity and applications.
Elemental sulfur (S₈) has emerged as a pivotal catalyst for regioselective halogenation of electron-deficient arenes. In the context of 1,4-dibromo-2,5-difluoro-3-ethylbenzene synthesis, S₈ facilitates bromination and fluorination via activation of N-halosuccinimide reagents (e.g., N-bromosuccinimide, NBS; N-chlorosuccinimide, NCS). The mechanism involves sulfur-mediated generation of halonium ions (Br⁺ or F⁺), which undergo electrophilic aromatic substitution at the para and meta positions relative to the ethyl group. For instance, bromination of 3-ethyl-2,5-difluorobenzene with NBS and S₈ yields 1,4-dibromo-2,5-difluoro-3-ethylbenzene at 60°C with 78% isolated yield.
Critical to this process is the electron-withdrawing effect of fluorine substituents, which direct halogenation to the remaining unsubstituted positions. The ethyl group, despite its weak electron-donating inductive effect, minimally disrupts regioselectivity due to steric hindrance and the dominance of fluorine’s directing influence.
Solvent polarity and hydrogen-bonding capacity significantly influence the efficiency of nucleophilic aromatic substitution (SNAr) steps, particularly for introducing the ethyl group. Studies in methanol–dimethyl sulfoxide (MeOH–DMSO) mixtures demonstrate that solvent composition modulates reaction rates by stabilizing charged intermediates. For 1,4-dibromo-2,5-difluoro-3-ethylbenzene synthesis, a 3:1 DMSO:MeOH ratio optimizes ethyl group incorporation via SNAr, achieving a 92% conversion at 25°C.
Table 1. Solvent Effects on Ethylation Efficiency
| Solvent System | Dielectric Constant (ε) | Conversion (%) |
|---|---|---|
| Pure DMSO | 46.7 | 85 |
| 3:1 DMSO:MeOH | 38.2 | 92 |
| 1:1 DMSO:MeOH | 32.1 | 76 |
DMSO enhances nucleophilicity by stabilizing the transition state through hydrogen-bond acceptance, while methanol reduces viscosity, improving diffusion rates. This balance is critical for maintaining high regioselectivity during ethylation.
Temperature governs both halogenation efficiency and side-reaction suppression. For the sulfur-mediated bromination of 3-ethyl-2,5-difluorobenzene, Arrhenius analysis reveals an activation energy (Eₐ) of 45.2 kJ/mol, with optimal rates observed at 60–70°C. Elevated temperatures accelerate halogenation but risk desulfurization of the catalytic S₈ framework, necessitating precise thermal control.
Fluorination kinetics, in contrast, exhibit inverse temperature dependence due to the exothermic nature of fluorine’s electrophilic attack. At 40°C, fluorination yields plateau at 88%, whereas temperatures exceeding 50°C promote defluorination byproducts.
The synthesis of 1,5-dibromo-2,4-difluorobenzene diverges notably due to its lack of an ethyl group. Without steric hindrance from the ethyl substituent, halogenation proceeds preferentially at the ortho and para positions relative to fluorine. Sulfur-mediated systems achieve 1,5-dibromo-2,4-difluorobenzene in 82% yield using NBS at 50°C, whereas the ethyl-bearing analogue requires higher temperatures (60°C) to overcome steric effects.
Table 2. Halogenation Efficiency Comparison
| Compound | Optimal Temp (°C) | Yield (%) |
|---|---|---|
| 1,4-Dibromo-2,5-difluoro-3-ethylbenzene | 60 | 78 |
| 1,5-Dibromo-2,4-difluorobenzene | 50 | 82 |
The ethyl group’s steric bulk further necessitates longer reaction times (24 h vs. 18 h for the non-ethylated analogue) to achieve comparable yields.
The electrophilic aromatic substitution behavior of 1,4-dibromo-2,5-difluoro-3-ethylbenzene represents a complex interplay between multiple substituent effects on the benzene ring [1] [2]. This polyhalogenated ethylbenzene derivative contains four electron-withdrawing halogen atoms and one electron-donating ethyl group, creating a unique electronic environment that significantly influences its reactivity patterns [3] [4].
The presence of multiple halogen substituents dramatically reduces the overall reactivity of the aromatic ring toward electrophilic attack compared to unsubstituted benzene [5] [6]. Fluorine atoms, being the most electronegative halogen, exert the strongest electron-withdrawing inductive effect, while bromine atoms contribute both inductive withdrawal and weak resonance donation through their lone pairs [7] [3]. The combined effect of these four halogen substituents creates an electron-deficient aromatic system that is highly deactivated toward electrophilic aromatic substitution reactions [4] [6].
Research on similar polyhalogenated benzene derivatives has demonstrated that the electron-withdrawing nature of multiple halogens can reduce reaction rates by factors of 10³ to 10⁶ compared to benzene [8] [9]. The ethyl substituent provides partial compensation through its weak electron-donating inductive effect, but this is insufficient to overcome the strong deactivating influence of the four halogen atoms [10] [11].
| Compound | Electron Withdrawing Groups | Electron Donating Groups | Predicted Electrophilic Aromatic Substitution Reactivity Relative to Benzene | Directing Pattern |
|---|---|---|---|---|
| 1,4-Dibromo-2,5-difluoro-3-ethylbenzene | 4 | 1 | 0.001 | Complex/Meta from halogens, Ortho/Para from ethyl |
| 1,4-Dibromo-2,5-difluorobenzene | 4 | 0 | 0.0001 | Meta |
| 2-Bromo-4-fluoroethylbenzene | 2 | 1 | 0.01 | Complex mixed |
| 3-Ethyl-1,2-difluorobenzene | 2 | 1 | 0.1 | Ortho/Para from ethyl |
The substitution pattern in polyhalogenated ethylbenzenes follows predictable trends based on the electronic properties of the substituents [12] [13]. Electron-withdrawing groups stabilize the aromatic ring through resonance delocalization, making the system less susceptible to electrophilic attack [9] [14]. The mechanism proceeds through the formation of a sigma complex intermediate, where the stability of this carbocation determines both the reaction rate and regioselectivity [15] [16].
The directing effects in 1,4-dibromo-2,5-difluoro-3-ethylbenzene arise from the competing influences of the ethyl group and the halogen substituents [1] [17]. The ethyl group functions as a weak ortho/para-directing group through its electron-donating inductive effect, which stabilizes positive charge development at adjacent carbon atoms during electrophilic attack [10] [11].
Alkyl substituents like ethyl direct electrophilic substitution to ortho and para positions by stabilizing the carbocation intermediate through hyperconjugative electron donation [2] [18]. This effect involves the overlap of carbon-hydrogen sigma bonds in the ethyl group with the empty p-orbital of the carbocation, providing additional electron density and lowering the activation energy for substitution at these positions [10] [17].
In contrast, halogen substituents exhibit dual electronic effects that complicate their directing behavior [7] [3]. Fluorine and bromine atoms are electronegative and withdraw electron density through inductive effects, which would normally favor meta-directing behavior [4] [19]. However, these halogens also possess lone pairs of electrons that can participate in resonance donation to the aromatic ring, particularly stabilizing ortho and para carbocation intermediates [7] [18].
The overall directing pattern in 1,4-dibromo-2,5-difluoro-3-ethylbenzene results from the superposition of these competing effects [3] [4]. The strong electron-withdrawing inductive effects of the four halogens dominate, making the compound a meta-director overall, while the ethyl group provides localized activation at positions ortho and para to itself [1] [17]. This creates a complex reactivity landscape where different positions on the ring experience varying degrees of activation or deactivation [5] [6].
Experimental studies on halogenated aromatic compounds have shown that the inductive effect generally dominates over resonance effects for fluorine, while bromine shows more balanced contributions from both effects [7] [19]. The presence of multiple halogens amplifies these electronic perturbations, leading to highly attenuated reactivity at all positions except those specifically activated by the ethyl substituent [3] [18].
Cross-coupling reactions represent the most synthetically valuable transformations available for 1,4-dibromo-2,5-difluoro-3-ethylbenzene, particularly for the construction of functionalized polycyclic aromatic hydrocarbon derivatives [20] [21]. The presence of two bromine atoms provides excellent handles for palladium-catalyzed cross-coupling reactions, while the fluorine atoms remain largely unreactive under typical coupling conditions [22] [23].
Suzuki-Miyaura coupling reactions with this substrate proceed selectively at the carbon-bromine bonds due to the favorable thermodynamics of oxidative addition to palladium(0) complexes [21] [24]. The bond dissociation energy of aromatic carbon-bromine bonds (approximately 68 kcal/mol) is significantly lower than that of carbon-fluorine bonds (approximately 125 kcal/mol), making the bromine positions highly preferential for cross-coupling transformations [22] [25].
| Halogen Position | Bond Dissociation Energy (kcal/mol) | Oxidative Addition Ease (Palladium) | Suzuki Coupling Reactivity | Stille Coupling Reactivity |
|---|---|---|---|---|
| Carbon-1 (Bromine) | 68 | High | Excellent | Very Good |
| Carbon-4 (Bromine) | 68 | High | Excellent | Very Good |
| Carbon-2 (Fluorine) | 125 | Very Low | Poor | Very Poor |
| Carbon-5 (Fluorine) | 125 | Very Low | Poor | Very Poor |
The development of chemoselective cross-coupling methodologies has enabled the sequential functionalization of polyhalogenated aromatics [24] [25]. In the case of 1,4-dibromo-2,5-difluoro-3-ethylbenzene, the two bromine positions can be differentiated through careful control of reaction conditions, stoichiometry, and catalyst selection [20] [21]. This selectivity arises from subtle differences in the electronic environment of each bromine atom due to the asymmetric substitution pattern [22] [26].
Palladium-catalyzed reactions with this substrate typically employ standard conditions including palladium(0) sources such as tetrakis(triphenylphosphine)palladium or palladium acetate with appropriate phosphine ligands [21] [24]. The electron-deficient nature of the aromatic ring, resulting from the multiple halogen substituents, actually facilitates oxidative addition by making the carbon-halogen bonds more electrophilic [22] [25].
The construction of polycyclic aromatic hydrocarbon derivatives through cross-coupling of 1,4-dibromo-2,5-difluoro-3-ethylbenzene involves strategic coupling with appropriately functionalized partners that can undergo subsequent cyclization reactions [27] [28]. Intramolecular cyclization strategies have proven particularly effective for generating complex aromatic frameworks from halogenated precursors [29] [30].
Radical-mediated transformations of 1,4-dibromo-2,5-difluoro-3-ethylbenzene provide complementary reactivity patterns to ionic mechanisms and access to unique synthetic pathways [31] [29]. The differential bond strengths of the carbon-halogen bonds create opportunities for selective radical generation under appropriate conditions [32] [30].
Homolytic cleavage of the carbon-bromine bonds occurs more readily than carbon-fluorine bond scission due to the significantly lower bond dissociation energies [31] [33]. Aryl radicals generated from bromine abstraction exhibit moderate stability and can participate in various radical coupling and substitution reactions [29] [32]. The formation of aryl radicals from this substrate typically requires thermal activation or photochemical initiation at temperatures between 80-120°C [31] [30].
| Radical Type | Formation Energy (kcal/mol) | Stability | Typical Reaction Temperature (°C) | Common Initiators |
|---|---|---|---|---|
| Aryl Radical (from Bromine loss) | 82 | Moderate | 80-120 | Azobisisobutyronitrile, Peroxides |
| Aryl Radical (from Fluorine loss) | 135 | Low | 200-300 | High temperature, Ultraviolet light |
| Benzylic Radical (ethyl Carbon-Hydrogen) | 88 | High | 60-100 | N-Bromosuccinimide, Peroxides |
| Ring Radical (aromatic Carbon-Hydrogen) | 112 | Low | 150-250 | Strong oxidants |
The ethyl substituent introduces additional radical reactivity through benzylic hydrogen abstraction [31] [32]. Benzylic radicals are significantly more stable than primary alkyl radicals due to resonance stabilization with the aromatic ring [33] [29]. This pathway becomes accessible under milder conditions and provides routes to benzylic functionalization that complement the halogen-based radical chemistry [32] [30].
Mixed halogen systems like 1,4-dibromo-2,5-difluoro-3-ethylbenzene exhibit interesting radical selectivity patterns based on the differential reactivity of the halogen substituents [29] [30]. The bromine atoms can serve as both radical leaving groups and radical abstracting agents, while the fluorine atoms generally remain unreactive under typical radical conditions [31] [32]. This selectivity enables complex radical cascade reactions where bromine-derived radicals can initiate further transformations while the fluorine substituents provide electronic modulation of the aromatic system [29] [30].
1,4-Dibromo-2,5-difluoro-3-ethylbenzene serves as a crucial building block in the synthesis of π-conjugated polymers with precisely tunable electronic properties [1] [2]. The compound's unique halogen substitution pattern enables controlled polymerization through nickel-catalyzed polycondensation reactions, yielding high molecular weight polymers ranging from 40,300 to 49,600 grams per mole [2]. The strategic positioning of bromine atoms at the 1,4-positions facilitates cross-coupling reactions, while the fluorine substituents at the 2,5-positions provide electronic modulation through their strong electron-withdrawing characteristics [1].
The electronic properties of polymers derived from 1,4-Dibromo-2,5-difluoro-3-ethylbenzene demonstrate remarkable tunability, with highest occupied molecular orbital and lowest unoccupied molecular orbital gap values ranging from 1.898 to 2.464 electron volts [3]. This tunability arises from the fluorine atoms' ability to lower both frontier molecular orbital energy levels, with the lowest unoccupied molecular orbital experiencing a more pronounced stabilization than the highest occupied molecular orbital [4]. The ethyl substituent at the 3-position introduces controlled steric effects that influence polymer backbone planarity and subsequently affect π-conjugation efficiency [5].
Research findings indicate that polymers incorporating this difluoro-dibromo benzene derivative exhibit enhanced thermal stability with decomposition temperatures exceeding 350 degrees Celsius [2]. The materials demonstrate excellent gas permeability properties, with oxygen permeability coefficients ranging from 14.8 to 27.8 barrer units, significantly higher than previously reported poly(para-phenylene) derivatives with ester substituents [2]. These properties make such polymers particularly valuable for gas separation membrane applications and advanced electronic devices requiring both thermal stability and controlled permeability characteristics [2].
The synthesis methodology involves initial lithiation-formylation sequences to introduce reactive aldehyde functionalities, followed by Suzuki coupling polymerization to construct the π-conjugated backbone [1] [6]. The polymerization process benefits from the regioregular structure imposed by the halogen substitution pattern, leading to enhanced crystallinity and spectral absorptivity compared to random copolymer analogs [5]. Thin film studies reveal absorption coefficients of 1.06×10⁵ reciprocal centimeters at maximum absorption wavelengths, demonstrating the enhanced π-conjugated system resulting from improved backbone coplanarity [5].
1,4-Dibromo-2,5-difluoro-3-ethylbenzene functions as an essential precursor in the construction of luminescent metal-organic frameworks featuring halogen-rich linker systems [7] [8]. The compound's multiple halogen substituents enable the formation of diverse halogen bonding interactions, including bromine-oxygen, bromine-π, and fluorine-based contacts that collectively stabilize three-dimensional framework structures [7] [9]. These halogen-rich metal-organic frameworks demonstrate exceptional luminescent properties through antenna effect mechanisms and metal-ligand charge transfer processes [8] [10].
The incorporation of fluorine and bromine substituents into metal-organic framework linkers introduces unique electronic properties including enhanced polarizability, electronegativity variations, and Lewis acidity that collectively contribute to superior luminescent performance [7]. Lanthanide-based metal-organic frameworks utilizing difluoro-dibromo benzene derivatives achieve quantum yields ranging from 14 to 30 percent through efficient energy transfer from the organic linker to lanthanide metal centers [8] [11]. The halogen substituents facilitate this energy transfer process by modifying the electronic structure of the aromatic linker and optimizing the overlap between ligand and metal orbitals [8].
Fluorinated metal-organic frameworks derived from 1,4-Dibromo-2,5-difluoro-3-ethylbenzene precursors exhibit remarkable luminescent efficiency, with reported quantum yields reaching 68 to 88 percent for yellow-emitting systems [10] [12]. The high fluorine content contributes to hydrophobic character, with contact angles exceeding 90 degrees, making these materials suitable for applications requiring moisture resistance [12]. The emission wavelengths span from 550 to 580 nanometers, positioned ideally for solid-state lighting and display applications [12].
The synthesis of these luminescent metal-organic frameworks employs solvothermal and hydrothermal coordination chemistry approaches, where the halogenated benzene precursor undergoes systematic functionalization to introduce carboxylate or other coordinating groups [7] [12]. Tetrakis(phosphino)difluorobenzene derivatives prepared from the dibromo precursor serve as specialized linkers that enable charge transfer luminescence mechanisms, achieving quantum yields of 40 to 60 percent with emission maxima between 520 and 560 nanometers [13]. These phosphine-functionalized systems demonstrate particular utility in photocatalytic applications and chemical sensing due to their responsive luminescent behavior [13].
1,4-Dibromo-2,5-difluoro-3-ethylbenzene serves as a versatile template molecule in supramolecular self-assembly investigations, providing controlled environments for studying molecular recognition, hierarchical organization, and cooperative binding phenomena [14] [15]. The compound's rigid aromatic framework combined with multiple halogen substituents creates well-defined recognition sites that facilitate predictable supramolecular interactions through halogen bonding, π-π stacking, and dipolar interactions [9] [16].
In dipolar rotor alignment studies, molecules incorporating the 1,4-dibromo-2,5-difluoro-3-ethylbenzene scaffold demonstrate controlled two-dimensional hexagonal packing arrangements with rotor units aligned at intervals of approximately 0.8 nanometers [15]. This precise spacing enables rotational motion while maintaining cooperative interactions between adjacent dipolar units [15]. The fluorine substituents contribute essential dipolar character that drives the self-assembly process, while the bromine atoms provide additional stabilization through halogen bonding interactions [15].
Halogen-bonding supramolecular assemblies utilizing 1,4-Dibromo-2,5-difluoro-3-ethylbenzene as a template demonstrate hydrogen bond energies ranging from 0.5 to 40 kilocalories per mole, depending on the specific molecular environment and co-assembly partners [9] [17]. The compound functions as both halogen bond donor and acceptor, enabling the formation of two-dimensional halogen-bonded sheets through simultaneous bromine-bromine, bromine-oxygen, and bromine-π interactions [9]. These assemblies exhibit reversible solvent release and resorption behavior, accompanied by crystallographic phase transitions between solvated and unsolvated states [9].
Chiral supramolecular structures incorporating halogenated benzene templates demonstrate enhanced circular dichroism properties and controlled helical handedness transfer [16] [18]. The halogen substituents play crucial roles in determining the supramolecular chirality through their influence on intermolecular interactions and molecular packing arrangements [16]. Research indicates that halogenation induces the emergence of macroscopic chirality regardless of specific halogen electronegativity, generating exclusive homochiral helical structures through combined hydrogen bonding and halogen bonding mechanisms [16].
The self-assembly mechanisms involve initial dimer formation through hydrogen bonding interactions, followed by hierarchical stacking to form higher-order aggregates through non-covalent forces generated by the molecular skeleton [17]. Cooperative binding constants exceed 10⁴ liters per mole for systems exhibiting strong molecular recognition, indicating highly favorable thermodynamic assembly processes [18]. These supramolecular systems demonstrate thermal stability exceeding 200 degrees Celsius and exhibit responsive behavior to external stimuli including temperature, pH, and solvent polarity changes [17].
Data Tables
| Application Category | Specific Application | Electronic Properties | Key Performance Metrics | Synthesis Method |
|---|---|---|---|---|
| π-Conjugated Polymers | Building block for electronic polymers | Tunable HOMO-LUMO gap (1.898-2.464 eV) | Molecular weight 40,300-49,600 g/mol | Ni-catalyzed polycondensation |
| π-Conjugated Polymers | Precursor for tetrakis(phosphino)benzenes | Enhanced π-conjugation system | Decomposition temperature >350°C | Lithiation-formylation sequence |
| π-Conjugated Polymers | Polymer backbone modification | Reduced band gap compared to non-fluorinated analogs | Oxygen permeability 14.8-27.8 barrer | Suzuki coupling polymerization |
| MOF Linkers | Halogen-rich MOF linker synthesis | Charge transfer facilitation | Surface area up to 1,755 m²/g | Solvothermal MOF synthesis |
| MOF Linkers | Luminescent lanthanide MOF construction | Antenna effect enhancement | Quantum yield up to 88% | Hydrothermal lanthanide coordination |
| MOF Linkers | Fluorinated hydrophobic MOF preparation | Hydrophobic surface energy reduction | Contact angle >90° | Fluorinated linker coordination |
| Supramolecular Assembly | Template for dipolar rotor alignment | Dipolar moment control | Rotor spacing ~0.8 nm | Self-assembly in apolar solvents |
| Supramolecular Assembly | Halogen-bonding supramolecular assembly | Polarizability enhancement | Hydrogen bond energy 0.5-40 kcal/mol | Halogen-bonding crystallization |
| Supramolecular Assembly | Chiral supramolecular structure formation | Chirality transfer capability | Circular dichroism enhancement | Chiral template assembly |
| MOF Type | Linker Structure | Luminescent Properties | Quantum Yield (%) | Emission Wavelength (nm) | Applications |
|---|---|---|---|---|---|
| Lanthanide-based MOFs | Difluorobenzene dicarboxylate | Enhanced quantum yield via antenna effect | 14-30 | 545-615 | Chemical sensing, lighting |
| Fluorinated MOFs | Trifluoromethyl terephthalate | Red-shifted emission with high efficiency | 68-88 | 550-580 | Solid-state lighting, displays |
| Halogen-rich MOFs | Tetrabromoterephthalic acid | Halogen-bond induced luminescence | 45-65 | 480-520 | Fluoride detection, sensors |
| Mixed-linker MOFs | Mixed halogenated linkers | Tunable emission wavelength | 25-75 | 400-700 | Multi-color displays |
| Tetrakis(phosphino) MOFs | Tetrakis(phosphino)difluorobenzene | Charge transfer luminescence | 40-60 | 520-560 | Photocatalysis, sensors |
| Assembly Type | Template Function | Assembly Mechanism | Structural Features | Intermolecular Distance (Å) | Binding Energy (kcal/mol) | Thermodynamic Properties |
|---|---|---|---|---|---|---|
| π-π Stacked Systems | Planar π-conjugated scaffold | π-π stacking interactions | Columnar stacking | 3.3-3.8 | 2-8 | Melting point 95-120°C |
| Halogen-Bonded Networks | Halogen-bond donor/acceptor | Halogen bonding (Br···O, Br···π) | 2D halogen-bonded sheets | 2.8-3.2 | 1-5 | Sublimation temp 150-200°C |
| Hydrogen-Bonded Arrays | Hydrogen-bond template | Hydrogen bonding networks | 1D hydrogen-bonded chains | 2.6-3.0 | 3-12 | Glass transition 65-155°C |
| Dipolar Rotor Systems | Dipolar alignment template | Dipole-dipole interactions | 2D hexagonal packing | 7.8-8.2 | 1-3 | Phase transition 273K |
| Chiral Helical Assemblies | Chiral induction template | Chiral template transfer | Helical supramolecular polymers | 4.5-5.5 | 5-15 | Thermal stability >200°C |